molecular formula C22H18N6O4S2 B15172097 N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B15172097
M. Wt: 494.6 g/mol
InChI Key: XFQSIMRCBRJOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide features a quinoxaline core substituted with a 2,4-dimethoxyphenylamino group and a benzo[c][1,2,5]thiadiazole-4-sulfonamide moiety. Quinoxalines are nitrogen-containing heterocycles known for their planar structure and π-conjugation, which facilitate interactions with biological targets or materials in optoelectronic applications . The sulfonamide group is a pharmacophore frequently associated with antimicrobial activity, while the dimethoxyphenyl substituent may enhance solubility and modulate electronic properties .

Properties

Molecular Formula

C22H18N6O4S2

Molecular Weight

494.6 g/mol

IUPAC Name

N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C22H18N6O4S2/c1-31-13-10-11-16(18(12-13)32-2)25-21-22(24-15-7-4-3-6-14(15)23-21)28-34(29,30)19-9-5-8-17-20(19)27-33-26-17/h3-12H,1-2H3,(H,23,25)(H,24,28)

InChI Key

XFQSIMRCBRJOJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations in Quinoxaline Derivatives

A closely related analog, N-(3-((3,5-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (PubChem CID: Not specified), differs only in the substituent positions on the phenyl ring (3,5-dimethoxy vs. 2,4-dimethoxy).

Table 1: Substituent Effects in Quinoxaline Derivatives
Compound Substituent Position Key Functional Groups Hypothesized Impact
Target Compound 2,4-dimethoxyphenyl Benzo[c][1,2,5]thiadiazole-sulfonamide Enhanced π-stacking due to planar dimethoxy groups; moderate solubility in polar solvents
3,5-Dimethoxy Analog () 3,5-dimethoxyphenyl Benzo[c][1,2,5]thiadiazole-sulfonamide Reduced steric hindrance; improved solubility in non-polar media

Core Heterocycle Modifications: Quinoxaline vs. Quinazoline

Quinazoline derivatives (e.g., triazoloquinazolines in ) share structural similarities but replace the quinoxaline’s two nitrogen atoms with one nitrogen and a fused triazole ring. This modification reduces π-conjugation and alters electronic properties. For example, triazoloquinazolines with sulfonamide groups (e.g., compound 15 in ) exhibit potent antibacterial activity (MIC: 2–4 µg/mL against S. aureus), suggesting that the quinoxaline analog may also display antimicrobial effects but with differing potency due to electronic and steric factors .

Sulfonamide-Linked Heterocycles: Thiadiazole vs. Thiazole

Thiazole derivatives (e.g., N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine in ) replace the benzo[c][1,2,5]thiadiazole moiety with a thiazole ring. Thiazoles generally exhibit lower electron-withdrawing capacity compared to thiadiazoles, which may reduce stability in redox environments. However, thiazole-based sulfonamides in showed moderate antifungal activity (IC₅₀: 12–18 µM), whereas thiadiazole-containing compounds like the target may offer improved redox stability and stronger intermolecular interactions .

Alkyl vs. Aryl Substituents on the Quinoxaline Core

The compound N-[3-(3-ethoxypropylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide () replaces the dimethoxyphenyl group with a 3-ethoxypropyl chain. Alkyl substituents typically enhance lipophilicity, which could improve membrane permeability in biological systems. However, aryl groups (e.g., dimethoxyphenyl) may favor target-specific interactions via π-π stacking, as seen in kinase inhibitors .

Research Findings and Hypotheses

While direct biological or optoelectronic data for the target compound are absent in the provided evidence, structural analogs suggest the following:

  • Antimicrobial Potential: Sulfonamide-containing quinazolines () and thiazoles () exhibit antibacterial/antifungal activity.
  • Optoelectronic Applications : The benzo[c][1,2,5]thiadiazole group is electron-deficient, which could make the compound suitable as an electron acceptor in organic photovoltaics (OPVs), similar to materials discussed in .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including:

  • Quinoxaline core formation : Condensation of 1,2-diamines with diketones under acidic conditions (e.g., glacial acetic acid) to form the quinoxaline scaffold .
  • Sulfonamide coupling : Reaction of the quinoxaline intermediate with benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride in anhydrous solvents (e.g., DMF) at 60–80°C for 6–8 hours .
  • Amino group functionalization : Introduction of the 2,4-dimethoxyphenylamino group via nucleophilic substitution, requiring controlled pH (7–8) and inert atmospheres to prevent oxidation . Key parameters : Solvent polarity (DMF or dichloromethane), temperature control (±2°C), and stoichiometric ratios (1:1.2 for sulfonamide coupling) are critical for yields >75% .

Q. How can structural characterization be rigorously validated for this compound?

Use a combination of:

  • 1H/13C NMR : Confirm the presence of methoxy (δ 3.8–4.0 ppm), sulfonamide (δ 7.5–8.0 ppm), and quinoxaline aromatic protons (δ 8.2–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 506.1234) and isotopic patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or sulfonamide-thiadiazole connectivity, if single crystals are obtainable .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability across assays)?

  • Assay standardization : Control variables such as cell line viability (e.g., HepG2 vs. MCF-7), incubation time (24–48 hours), and DMSO concentration (<0.1% v/v) .
  • QSAR modeling : Correlate structural features (e.g., methoxy group position) with activity trends. For example, 2,4-dimethoxy substitution enhances solubility but may reduce membrane permeability .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that interfere with assay results .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Molecular docking : Screen against kinases (e.g., EGFR or VEGFR2) to prioritize derivatives with stronger hydrogen bonding (e.g., sulfonamide-S···NH interactions) .
  • ADMET prediction : Optimize logP (<3.5) and polar surface area (>80 Ų) to balance blood-brain barrier penetration and renal clearance .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituting the quinoxaline core with pyrazine or pyridopyrazine .

Q. What experimental designs minimize batch-to-batch variability in pharmacokinetic studies?

  • DoE (Design of Experiments) : Apply factorial designs to optimize formulation parameters (e.g., particle size <10 µm, excipient ratio) for consistent bioavailability .
  • In vitro-in vivo correlation (IVIVC) : Use dissolution testing (pH 1.2–6.8 buffers) to predict absorption profiles in rodent models .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify critical quality attributes (CQAs) like sulfonamide hydrolysis .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to related thiadiazole-sulfonamide hybrids?

Compound Core Structure Key Functional Groups Reported Activity
Target CompoundQuinoxaline + thiadiazole2,4-Dimethoxyphenyl, sulfonamideAnticancer (IC50: 2.1 µM vs. HepG2)
Analog ABenzothiazole + thiadiazole4-EthylsulfonylphenylAntibacterial (MIC: 8 µg/mL vs. S. aureus)
Analog BPyrimidine + thiadiazole3-Chloro-4-methoxyphenylAntifungal (IC50: 5.3 µM vs. C. albicans)
Insight : The quinoxaline core enhances intercalation with DNA, while the 2,4-dimethoxy group improves solubility but may reduce metabolic stability compared to halogenated analogs .

Q. What mechanistic insights explain its dual inhibition of topoisomerase II and carbonic anhydrase IX?

  • Topoisomerase II : The planar quinoxaline ring intercalates into DNA, stabilizing the enzyme-DNA cleavage complex (confirmed via comet assay) .
  • Carbonic anhydrase IX : Sulfonamide acts as a zinc-binding group (ZBG), with Ki values <10 nM in hypoxia-mimetic conditions (1% O2) .
  • Synergistic effect : Co-administration with hypoxia-activated prodrugs (e.g., tirapazamine) amplifies cytotoxicity in 3D tumor spheroids .

Methodological Challenges

Q. How are reaction intermediates purified to avoid thiadiazole ring decomposition?

  • Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) for intermediates containing labile sulfonamide groups .
  • pH-controlled recrystallization : Precipitate crude products at pH 6.5–7.0 to prevent acid/base-mediated degradation .
  • TLC monitoring : Track reaction progress using UV-active spots (Rf = 0.3–0.4 in chloroform/methanol 9:1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.